Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-
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Overview
Description
Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-: is a complex organic compound with the molecular formula C24H35NOSi. This compound is characterized by the presence of a pyrrolidine ring substituted with bis(3,5-dimethylphenyl) and triethylsilyl groups. It is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
The synthesis of Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Bis(3,5-dimethylphenyl) Groups: This step involves the use of reagents such as 3,5-dimethylphenyl bromide in the presence of a base to facilitate the substitution reaction.
Attachment of the Triethylsilyl Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)- exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)- can be compared with other similar compounds, such as:
(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine: This compound has a similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
(S)-2-(Bis(3,5-dimethylphenyl)methyl)pyrrolidine: This compound lacks the silyl group, making it structurally simpler.
The uniqueness of Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)- lies in its specific substitution pattern and the presence of the triethylsilyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C27H41NOSi |
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Molecular Weight |
423.7 g/mol |
IUPAC Name |
[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-triethylsilane |
InChI |
InChI=1S/C27H41NOSi/c1-8-30(9-2,10-3)29-27(26-12-11-13-28-26,24-16-20(4)14-21(5)17-24)25-18-22(6)15-23(7)19-25/h14-19,26,28H,8-13H2,1-7H3/t26-/m0/s1 |
InChI Key |
HMLPLJIECWWHBA-SANMLTNESA-N |
Isomeric SMILES |
CC[Si](CC)(CC)OC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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